molecular formula C9H6ClF2NO B12889965 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole

2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12889965
M. Wt: 217.60 g/mol
InChI Key: JHEXCZHYAXFNHO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzene ring fused to an oxazole ring, with chloromethyl and difluoromethyl substituents at the 2 and 6 positions, respectively. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloromethyl and difluoromethyl reagents in the presence of a suitable catalyst. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For example, a sequential one-pot procedure can be employed, where the initial aminocarbonylation of 2-aminophenols with aryl and vinyl bromides is followed by an acid-mediated ring closure to generate the benzoxazole structure . This method allows for the production of large quantities of the compound with high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzoxazole derivatives, while oxidation reactions can produce oxazole N-oxides.

Scientific Research Applications

2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chloromethyl and difluoromethyl groups, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole include other benzoxazole derivatives with different substituents, such as:

  • 2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole
  • 2-(Chloromethyl)-6-(trifluoromethyl)benzo[d]oxazole
  • 2-(Chloromethyl)-6-(methyl)benzo[d]oxazole

Uniqueness

The uniqueness of this compound lies in its specific combination of chloromethyl and difluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C9H6ClF2NO

Molecular Weight

217.60 g/mol

IUPAC Name

2-(chloromethyl)-6-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6ClF2NO/c10-4-8-13-6-2-1-5(9(11)12)3-7(6)14-8/h1-3,9H,4H2

InChI Key

JHEXCZHYAXFNHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)OC(=N2)CCl

Origin of Product

United States

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